1-Methylpiperidin-4-yl phenoxyacetate
Description
Properties
CAS No. |
577769-70-1 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-17-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
ILFBQXDBMHQARH-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CN1CCC(CC1)OC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Methodologies for Chemical Synthesis
Strategies for the Construction of the 1-Methylpiperidine (B42303) Moiety
The formation of the piperidine (B6355638) ring, a common motif in natural products and pharmaceuticals, has been extensively studied. acs.org The introduction of a methyl group at the nitrogen atom (N-methylation) is a subsequent or integrated step in these synthetic pathways.
Traditional approaches to piperidine synthesis often involve the formation of carbon-carbon and carbon-nitrogen bonds through well-established reactions.
Aldol Reaction: The intramolecular aldol condensation of appropriate δ-aminocarbonyl compounds can lead to the formation of a piperidine ring. This method relies on the base- or acid-catalyzed cyclization of a linear precursor.
Reductive Amination: A powerful and versatile method for forming C-N bonds, reductive amination can be applied in a double reductive amination approach to construct the piperidine skeleton. chim.it This typically involves the reaction of a dicarbonyl compound with an amine, where the resulting imine or enamine intermediates are reduced in situ. chim.ityoutube.com The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride or sodium triacetoxyborohydride being commonly used due to their selectivity for iminium ions over carbonyl groups. harvard.edu
Mannich Reaction: The Mannich reaction provides a route to β-amino carbonyl compounds, which can serve as precursors to piperidines. oarjbp.com This multicomponent reaction involves the condensation of an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. researchgate.net The resulting Mannich bases can be further elaborated and cyclized to form the desired piperidine ring. sciencemadness.org The nitro-Mannich (aza-Henry) reaction, a variation using a nitroalkane, is also a valuable tool in this context. researchgate.net
| Method | Key Reactants | General Principle |
|---|---|---|
| Aldol Reaction | δ-aminocarbonyl compounds | Intramolecular condensation to form a cyclic β-hydroxy carbonyl compound, which can be further modified. |
| Reductive Amination | Dicarbonyl compounds, primary amine | Sequential intermolecular and intramolecular reductive amination to form the heterocyclic ring. chim.it |
| Mannich Reaction | Aldehyde, amine, active hydrogen compound | Formation of a β-amino carbonyl compound (Mannich base) which can be a precursor for cyclization. oarjbp.comresearchgate.net |
Modern synthetic chemistry has embraced cycloaddition and metathesis reactions for the efficient construction of cyclic systems, including the piperidine ring.
Diels-Alder with Imines: The aza-Diels-Alder reaction, where an imine acts as the dienophile, is a powerful tool for the stereoselective synthesis of tetrahydropyridines, which can be readily reduced to piperidines. acs.orgacs.org This [4+2] cycloaddition offers a convergent approach to highly functionalized piperidine derivatives. nih.gov The use of solid-supported imines has been explored to facilitate purification and library synthesis. acs.org An in situ aza-Diels-Alder reaction has been used to trap the highly reactive methanimine to form simple piperidine-based N-heterocycles. nih.gov
Ring Closing Metathesis (RCM): RCM has emerged as a robust method for the formation of various ring sizes, including the six-membered piperidine ring. acs.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene byproduct. wikipedia.orgsemanticscholar.org RCM is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.org
[3+2] Cycloaddition: While [3+2] cycloaddition reactions primarily form five-membered rings, they can be employed in tandem or multi-step sequences to construct piperidine scaffolds. nih.govacs.orgtandfonline.com For instance, a tandem retro-Michael-[2+3]-cycloaddition process has been utilized to synthesize highly functionalized piperidines. tandfonline.com
Transition metal catalysis offers efficient and selective routes to piperidine derivatives.
Palladium-catalyzed: Palladium catalysts are versatile for various cyclization reactions. rsc.org Palladium(II)-catalyzed diastereoselective cyclization has been used to construct cis-2,6-disubstituted piperidin-3-ol scaffolds. nih.gov This methodology has been applied in the convergent synthesis of piperidine alkaloids. nih.govresearchgate.net Palladium-catalyzed hydrogenation is another effective method, particularly for accessing fluorinated piperidines. nih.gov Additionally, palladium-catalyzed modular synthesis of substituted piperazines and related nitrogen heterocycles has been developed. acs.org
Gold(I)-catalyzed: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Gold(I) catalysis has also been applied in intramolecular dearomatization/cyclization reactions and in the formation of pyrazolines through cycloaddition. researchgate.netnih.gov
Rhodium Catalysis: Rhodium catalysts are effective for the asymmetric hydrogenation of pyridine derivatives and enamides, leading to chiral piperidines. nih.gov Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been developed for the synthesis of polysubstituted piperidines. nih.gov Furthermore, rhodium-catalyzed cycloisomerization of N-propargyl enamine derivatives provides access to fused piperidine systems. thieme-connect.com
The formation of the piperidine ring through intramolecular cyclization of a linear precursor is a common and effective strategy. These reactions can be promoted by various reagents and conditions. For example, the intramolecular cyclization of amines and alkenes is a known route to piperidine derivatives. nih.govbeilstein-journals.org
A straightforward method to obtain N-substituted piperidines is through the reductive amination of a pre-formed piperidinone ring. For instance, 1-benzylpiperidin-4-one can be synthesized and subsequently used as a key intermediate. chemicalbook.comsynthonix.com The reductive amination of this ketone with an appropriate amine, followed by N-methylation if necessary, provides a direct route to the desired 1-methylpiperidine core.
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Several methods have been developed for the stereoselective synthesis of piperidine derivatives.
Asymmetric hydrogenation of prochiral enamines or pyridine derivatives using chiral catalysts, often based on rhodium or ruthenium, can provide enantiomerically enriched piperidines. nih.gov
Diastereoselective methods, such as substrate-controlled palladium(II)-catalyzed cyclization, allow for the selective formation of one diastereomer over another. nih.gov
The use of chiral auxiliaries can direct the stereochemical outcome of reactions such as the Diels-Alder reaction.
Ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts offers a general methodology for the stereoselective synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids. nih.gov
| Approach | Catalyst/Reagent | Advantages | Key Transformation |
|---|---|---|---|
| Diels-Alder with Imines | Lewis acids, organocatalysts | High stereocontrol, convergent. acs.org | [4+2] cycloaddition. nih.gov |
| Ring Closing Metathesis | Grubbs' or Schrock's catalysts (Ru, Mo) | Excellent functional group tolerance, formation of various ring sizes. wikipedia.org | Intramolecular olefin metathesis. semanticscholar.org |
| Metal-Catalyzed Hydrogenation | Pd, Rh, Ru | High efficiency, access to chiral compounds. nih.gov | Reduction of pyridines or enamides. nih.gov |
| Metal-Catalyzed Cyclization | Pd, Au, Rh | Mild reaction conditions, high selectivity. nih.govnih.govnih.gov | Intramolecular C-N or C-C bond formation. nih.gov |
Approaches for the Synthesis of the Phenoxyacetate (B1228835) Ester Linkage
The crucial step in the synthesis of 1-Methylpiperidin-4-yl phenoxyacetate is the formation of the ester bond between the phenoxyacetic acid moiety and the 1-methylpiperidin-4-ol (B91101) moiety. This can be accomplished primarily through two strategic approaches: direct esterification reactions or alkylation strategies.
Esterification involves the direct reaction of a carboxylic acid (phenoxyacetic acid) with an alcohol (1-methylpiperidin-4-ol). This is a widely used and versatile method for forming ester linkages.
Steglich Esterification: This method is renowned for its mild reaction conditions, making it suitable for sensitive substrates. The reaction is typically carried out at room temperature and employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent. A catalyst, usually 4-dimethylaminopyridine (DMAP), is also required to facilitate the reaction. The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer reagent, suppressing potential side reactions and accelerating the process. A key characteristic of this reaction is the formation of a urea byproduct (e.g., dicyclohexylurea), which is generally insoluble in common organic solvents and can often be removed by filtration. For the synthesis of this compound, phenoxyacetic acid would be reacted with 1-methylpiperidin-4-ol in the presence of DCC/DMAP in an aprotic solvent like dichloromethane (DCM). Yields for Steglich esterification are often high, typically ranging from 70% to over 90%, depending on the specific substrates and conditions.
Acid-Catalyzed Methods (Fischer Esterification): Fischer esterification is a classic method that involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid. The reaction is an equilibrium process. To drive the reaction toward the ester product, it is common to use an excess of one reactant (usually the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. While effective, the harsh acidic conditions and high temperatures required may not be suitable for complex molecules with acid-labile functional groups. For the target compound, this would involve refluxing phenoxyacetic acid and 1-methylpiperidin-4-ol with a catalyst.
Below is a comparative table illustrating these esterification methods.
| Method | Reagents & Catalyst | Typical Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Steglich Esterification | Phenoxyacetic acid, 1-methylpiperidin-4-ol, DCC or DIC, DMAP (cat.) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to Room Temp. | 75-95% | Mild conditions, high yields, suitable for sensitive substrates. | Stoichiometric coupling agent required, urea byproduct can complicate purification. |
| Acid-Catalyzed (Fischer) | Phenoxyacetic acid, 1-methylpiperidin-4-ol, H₂SO₄ or TsOH (cat.) | Toluene, Benzene (B151609) (for azeotropic removal of water) | Reflux | 50-80% | Inexpensive reagents, suitable for large-scale synthesis. | Harsh conditions (strong acid, high temp), equilibrium reaction, potential side reactions. |
Note: The data in this table represents typical values for these reaction types and serves as an illustrative guide.
An alternative to direct esterification is an alkylation approach, which proceeds via an Sₙ2 mechanism. This strategy involves a nucleophilic substitution reaction between a phenoxyacetate anion and an electrophilic piperidine derivative.
This two-step process would first involve the deprotonation of phenoxyacetic acid using a suitable base (e.g., sodium hydroxide) to form sodium phenoxyacetate. This salt then acts as a nucleophile. The second step is the reaction of the sodium phenoxyacetate with a 1-methylpiperidine derivative containing a good leaving group at the 4-position, such as 4-chloro-1-methylpiperidine or 1-methyl-4-tosylpiperidine. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates Sₙ2 reactions. This method avoids the direct use of the carboxylic acid and alcohol, which can be advantageous in certain synthetic contexts. The Williamson ether synthesis, which forms ethers via a similar Sₙ2 reaction between an alkoxide and an alkyl halide, provides a well-established precedent for this type of transformation. masterorganicchemistry.com
Convergent and Linear Synthesis Strategies for the Compound
A linear synthesis would involve the step-by-step modification of a single starting material. For instance, one could start with piperidin-4-ol, perform the N-methylation, and then carry out the esterification with phenoxyacetic acid in the final step.
Achieving high yields and purity is critical in chemical synthesis. For this compound, this involves optimizing reaction conditions and employing effective purification techniques.
Reaction Optimization: Factors such as the choice of solvent, reaction temperature, stoichiometry of reagents, and catalyst loading are crucial. For instance, in the synthesis of related piperidine-based pharmaceutical intermediates, optimization of Strecker-type condensations has led to yields of approximately 90%, and subsequent N-acylation steps have yielded 70-80%. researchgate.net Similar optimization for the esterification or alkylation step would be essential.
Purification: After the reaction, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common techniques include:
Extraction: To remove water-soluble impurities.
Crystallization/Recrystallization: An effective method for purifying solid compounds. The choice of solvent is critical to obtain high-purity crystals.
Column Chromatography: A versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase. This is often used to achieve very high purity.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves several key considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Esterification reactions are generally atom-economical, though methods like Steglich esterification generate a stoichiometric urea byproduct.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, research has demonstrated the use of solvents like N-octyl-pyrrolidone as a more sustainable alternative in certain synthetic steps involving piperidine. rsc.org
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones is a core principle of green chemistry. Acid-catalyzed esterification and the use of DMAP as a catalyst in the Steglich reaction are examples. The development of reusable solid acid catalysts could further enhance the greenness of the Fischer esterification process.
By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible. nih.govajchem-a.com
Eco-Friendly Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional esterification reactions often employ hazardous chlorinated or amide solvents. nih.gov However, a shift towards greener alternatives is being explored for the synthesis of esters, including this compound. The ideal eco-friendly solvent should be non-toxic, biodegradable, and derived from renewable resources.
One promising approach is the use of deep eutectic solvents (DESs), which can act as the solvent, catalyst, and even as an alkylating agent in esterification reactions. tandfonline.com This multi-faceted role of DESs simplifies the reaction setup and workup, significantly reducing waste. tandfonline.com For the synthesis of this compound, a DES could be formulated from choline chloride and a suitable hydrogen bond donor, providing a green medium for the reaction between phenoxyacetic acid and 1-methylpiperidin-4-ol. Research has shown that various carboxylic acids can be successfully esterified in DESs with moderate to good yields. tandfonline.com
Another green solvent alternative is acetonitrile. It is considered a less hazardous option compared to traditional solvents like chlorinated hydrocarbons and amides. nih.gov Methodologies using acetonitrile have demonstrated comparable reaction rates and yields to conventional systems, with the added benefit of a simplified extraction and wash sequence that can eliminate the need for purification via column chromatography. nih.gov
The use of supported iron oxide nanoparticles as catalysts allows for esterification reactions to be carried out under solvent-free conditions. This approach offers a significant environmental advantage by completely eliminating the solvent from the reaction, thereby reducing waste and potential environmental contamination. These catalysts have shown remarkable stability and can be easily recovered and reused multiple times without a significant loss of activity.
The following table illustrates a comparative overview of potential eco-friendly solvent systems applicable to the synthesis of this compound, based on findings from related esterification studies.
| Solvent System | Reactants | Catalyst | Conditions | Yield | Reference |
| Deep Eutectic Solvent | Substituted Cinnamic Acids | (as alkylating agent, solvent, and catalyst) | Not specified | 42-81% | tandfonline.com |
| Acetonitrile | Carboxylic Acids and Alcohols | EDC and DMAP | Room temperature, 24 hours | High | nih.gov |
| Solvent-Free | Benzoic Acid and Methanol | FeNP@SBA-15 (0.1 mol%) | Methanol reflux, 6 hours | Quantitative | mdpi.com |
This table is interactive. Users can sort and filter the data.
Energy-Efficient Reaction Conditions (e.g., Ultrasonic Irradiation)
In addition to sustainable solvents, the energy consumption of a chemical process is a key consideration in green chemistry. Ultrasonic irradiation has emerged as a powerful tool for promoting chemical reactions in a more energy-efficient manner. The application of ultrasound in esterification reactions can lead to significantly reduced reaction times, milder reaction conditions, and improved yields compared to conventional heating methods. biointerfaceresearch.com
The chemical effects of ultrasound are attributed to acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in the liquid medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. hielscher.com For the synthesis of this compound, ultrasonic irradiation could be applied to a mixture of phenoxyacetic acid and 1-methylpiperidin-4-ol, potentially in the presence of a suitable acid catalyst.
Studies on the ultrasound-assisted esterification of various carboxylic acids and alcohols have demonstrated the significant advantages of this technique. For instance, the synthesis of tertiary fatty aliphatic esters under ultrasonic conditions was achieved at room temperature in just 15 minutes, a stark contrast to the 120 minutes of heating required for the conventional method. biointerfaceresearch.com Furthermore, the yields of the esters were also reported to be higher with the ultrasound-assisted method. biointerfaceresearch.com
The following interactive data table summarizes the reaction conditions and outcomes of various ultrasound-assisted esterification reactions, providing a basis for the potential application of this technology to the synthesis of this compound.
| Reactants | Catalyst | Ultrasound Frequency | Power | Temperature | Time | Conversion/Yield | Reference |
| Palm Fatty Acid Distillate and Isopropanol | Acid Catalyst | 25 kHz | 1 kW | 60°C | 6 hours | ~80% | nih.gov |
| Fatty Acids and t-butanol | Not specified | Not specified | Not specified | Room Temperature | 15 minutes | High | biointerfaceresearch.com |
| Oleic Acid and various alcohols | H2SO4 | Not specified | Not specified | 60°C | 120 minutes | Not specified | mdpi.com |
| Xylitol and Lauric Acid | Novozym 435 | Not specified | 130 ± 5 W | 40°C | 90 minutes | up to 95% | nih.gov |
This table is interactive. Users can sort and filter the data.
The adoption of such energy-efficient conditions not only reduces the carbon footprint of the synthesis but also offers economic benefits through lower energy costs and increased throughput.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined. While specific experimental data for 1-methylpiperidin-4-yl phenoxyacetate (B1228835) is not widely available in the public domain, the expected spectral features can be predicted based on its constituent moieties: the phenoxy group, the acetate (B1210297) linker, and the 1-methylpiperidine (B42303) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons of the phenoxy group are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The methylene (B1212753) protons of the acetate group (-O-CH₂-C=O) would likely resonate around δ 4.6 ppm. The methine proton on the piperidine (B6355638) ring attached to the ester oxygen is expected at a downfield position due to the deshielding effect of the oxygen atom. The N-methyl protons would give a singlet peak, likely around δ 2.3 ppm, and the remaining piperidine ring protons would produce a complex pattern of multiplets in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the ester is expected to be the most downfield signal, typically above δ 170 ppm. The aromatic carbons of the phenoxy group would appear in the δ 110-160 ppm range. The carbon of the N-methyl group would be found in the upfield region, while the carbons of the piperidine ring would resonate at various positions depending on their proximity to the nitrogen and the ester group.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring and the phenoxy group. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Expected ¹H NMR Chemical Shifts for 1-Methylpiperidin-4-yl phenoxyacetate
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (phenoxy) | 6.8 - 7.4 | Multiplet |
| Methylene (acetate) | ~4.6 | Singlet |
| Methine (piperidine, C4-H) | Downfield | Multiplet |
| Methylene (piperidine) | Upfield | Multiplets |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbons | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (ester) | > 170 |
| Aromatic (phenoxy) | 110 - 160 |
| Methylene (acetate) | ~65 |
| Methine (piperidine, C4) | ~70 |
| Methylene (piperidine) | 30 - 55 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₄H₁₉NO₃), the expected exact mass can be calculated. HRMS analysis would aim to find a molecular ion peak [M]+ or a protonated molecule peak [M+H]+ that matches this calculated value with high precision (typically within a few parts per million).
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern is predictable based on the functional groups present. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the phenoxyacetyl group and the 1-methylpiperidin-4-yl cation. Further fragmentation of the piperidine ring could also be observed.
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]+ | C₁₄H₁₉NO₃ | 249.1365 |
| [M+H]+ | C₁₄H₂₀NO₃ | 250.1438 |
| [C₈H₇O₂]+ | Phenoxyacetyl cation | 135.0441 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage in the phenoxy group would likely produce strong bands in the 1000-1300 cm⁻¹ region. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H bending vibrations. The aliphatic C-H stretching of the piperidine and methyl groups would be observed around 2800-3000 cm⁻¹.
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1735 - 1750 |
| Ester C-O | Stretch | 1000 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | 2800 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Resolved Fluorescence (TRF) Studies for Electronic Transitions and Excited State Dynamics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present.
For this compound, the primary chromophore is the phenoxy group. Aromatic systems typically exhibit characteristic π → π* transitions. The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, likely around 220 nm and 270 nm, which are characteristic of the benzene (B151609) ring.
Time-Resolved Fluorescence (TRF) is a technique used to study the dynamics of fluorescent molecules in their excited state. It measures the decay of fluorescence intensity over time after excitation with a short pulse of light. While there is no specific information available in the searched literature regarding the fluorescence properties of this compound, such studies could provide insights into its excited-state lifetime and potential interactions with its environment if the molecule exhibits fluorescence.
Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) |
|---|
X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis
Expected Structural Information from XRD
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |
| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles. |
| Torsion Angles | Information about the conformation of the molecule, including the piperidine ring and the ester linkage. |
Specialized Spectroscopic Techniques (e.g., ⁷⁷Se NMR for Related Analogs)
For specific research questions, specialized spectroscopic techniques can be employed. For instance, if selenium-containing analogs of this compound were synthesized, ⁷⁷Se NMR spectroscopy would be a powerful tool. ⁷⁷Se is a spin-1/2 nucleus, and its NMR spectra provide sensitive probes of the electronic environment around the selenium atom. This could be used to study subtle electronic effects or interactions in selenium-containing derivatives. However, there is no information in the searched literature to suggest that such analogs have been prepared or studied for this particular compound.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govespublisher.com This method is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. espublisher.com DFT calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. espublisher.comirjweb.com
For 1-Methylpiperidin-4-yl phenoxyacetate (B1228835), geometry optimization would reveal the most stable spatial arrangement of its constituent parts: the phenoxyacetate group and the 1-methylpiperidine (B42303) ring. The calculations would also yield fundamental electronic properties such as total energy, dipole moment, and the distribution of electron density across the molecule. These parameters are foundational for understanding the molecule's stability and polarity.
| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | Indicates how the molecule will interact with polar solvents and external electric fields. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, is associated with the molecule's capacity for electrophilic attack, while the LUMO, an electron acceptor, relates to its susceptibility to nucleophilic attack. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov Analysis of related piperidine (B6355638) derivatives often employs DFT to calculate these values and predict reactivity. researchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netchemrxiv.org It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.govresearchgate.net For 1-Methylpiperidin-4-yl phenoxyacetate, an MEP map would highlight the electronegative oxygen atoms of the ester group as regions susceptible to electrophilic attack, while hydrogen atoms would represent sites for potential nucleophilic interactions. researchgate.netchemrxiv.org
Table 2: Parameters from FMO and MEP Analysis
| Parameter | Definition | Implication for Reactivity |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A larger gap indicates higher stability and lower chemical reactivity. irjweb.com |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Proportional to the HOMO-LUMO gap. | Hard molecules are less reactive; soft molecules are more reactive. researchgate.net |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the molecule's ability to act as an electrophile. nih.gov |
| MEP Map | A color-coded map of the electrostatic potential on the electron density surface. | Visually identifies sites for electrophilic (negative regions) and nucleophilic (positive regions) attack. nih.gov |
Wavefunction Studies and Quantum Chemical Topology
Beyond orbital-based models, deeper insights into bonding and electronic structure can be gained from wavefunction analysis through methods like Quantum Chemical Topology (QCT). researchgate.net This approach partitions the electron density of a molecule to define atoms within it, known as topological atoms. researchgate.netunizar.es
One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analyzes the topology of the electron density (ρ) to characterize chemical bonding. It identifies critical points in the electron density where the gradient of ρ is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties at the BCP, such as the electron density value and its Laplacian, reveal the nature of the bond—whether it is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. For this compound, QTAIM could be used to precisely characterize the covalent bonds within the piperidine and phenoxyacetate moieties and analyze weaker intramolecular interactions that stabilize its conformation.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics calculations describe the static, optimized structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.netrsc.org
For this compound, MD simulations can map its conformational landscape by exploring the rotational freedom around its single bonds, particularly the ester linkage and the bond connecting the piperidine ring to the ester oxygen. This analysis can identify the most populated conformations in different environments (e.g., in a vacuum or in a solvent). Such studies on related arylpiperidines have shown that electronic effects of substituents can significantly influence the preferred orientation between the aryl and heterocyclic rings. researchgate.net Furthermore, MD simulations can model how the molecule interacts with solvent molecules or other solutes, providing insights into its solvation and aggregation behavior.
Computational Prediction of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES). researchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
For this compound, this approach could be used to predict its reactivity in various chemical transformations, such as hydrolysis of the ester bond. By calculating the energies of the transition states for different proposed pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), researchers can determine the most favorable reaction mechanism. Computational methods like DFT are widely used to locate transition state geometries and calculate activation barriers, providing a detailed, step-by-step understanding of how the reaction proceeds. researchgate.net
In Silico Studies of Molecular Interactions (e.g., Molecular Docking for Binding Modes)
In silico techniques, particularly molecular docking, are vital in drug discovery for predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.govnih.gov Docking algorithms place the ligand into the binding site of a receptor in various orientations and conformations, scoring each pose based on factors like intermolecular forces, shape complementarity, and desolvation energy. scienceopen.com
Compounds containing piperidine and benzimidazole scaffolds, which are structurally related to this compound, have been studied as potential inhibitors for enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease management. researchgate.net Similarly, docking studies of methylpiperidine derivatives have been conducted against targets like ABL1 kinase for anticancer applications. researchgate.net
A molecular docking study of this compound against a relevant biological target would involve:
Obtaining the 3D crystal structure of the target protein.
Placing the optimized 3D structure of the ligand into the active site of the protein.
Scoring and ranking the different binding poses to predict the most stable complex.
Analyzing the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. researchgate.netnih.gov
These studies can provide crucial hypotheses about the molecule's mechanism of action and guide the design of more potent analogues.
Chemical Reactivity and Transformation Pathways
Ester Hydrolysis and Transesterification Reactions
The ester group is the most prominent site for hydrolytic cleavage. This reaction breaks the ester bond, yielding the parent alcohol and carboxylic acid (or its carboxylate salt). The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester undergoes hydrolysis to form 1-methylpiperidin-4-ol (B91101) and phenoxyacetic acid. The reaction is typically performed by heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. This process is reversible, and an excess of water is used to drive the equilibrium towards the hydrolysis products.
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible process that yields 1-methylpiperidin-4-ol and the salt of the carboxylic acid, in this case, a phenoxyacetate (B1228835) salt (e.g., sodium phenoxyacetate if using sodium hydroxide). The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This method is often preferred for its irreversibility and the ease of separating the resulting alcohol and carboxylate salt.
The susceptibility of the ester bond to hydrolysis is a key chemical characteristic of 1-Methylpiperidin-4-yl phenoxyacetate.
Transesterification: Transesterification is a process where the alcohol portion of the ester is exchanged with another alcohol. In the presence of an acid or base catalyst, reacting this compound with another alcohol (R'-OH) would lead to the formation of a new ester (R'-O-C(=O)CH₂OPh) and 1-methylpiperidin-4-ol. The reaction is an equilibrium process, and an excess of the new alcohol is typically required to drive the reaction to completion.
Table 1: Summary of Hydrolysis Reactions
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Water | 1-Methylpiperidin-4-ol, Phenoxyacetic Acid | Heat (reflux) |
| Base-Catalyzed Hydrolysis | Dilute Base (e.g., NaOH, KOH) | 1-Methylpiperidin-4-ol, Sodium Phenoxyacetate | Heat (reflux) |
Functional Group Interconversions on the Piperidine (B6355638) Ring and Phenoxyacetate Moiety
Both the piperidine and phenoxyacetate parts of the molecule offer avenues for further chemical modification.
Piperidine Ring Interconversions: The saturated heterocyclic piperidine ring can undergo several transformations.
N-Demethylation: The N-methyl group can be removed using various reagents, such as chloroformates (e.g., von Braun reaction) or through catalytic methods, to yield the corresponding secondary amine, piperidin-4-yl phenoxyacetate. This secondary amine can then be re-alkylated with different alkyl groups to generate analogues.
Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide.
C-H Functionalization: The C-H bonds on the piperidine ring, particularly those alpha to the nitrogen atom (at the C2 and C6 positions), are susceptible to functionalization. Photoredox catalysis has been employed for the α-amino C–H arylation of highly substituted piperidine derivatives. acs.org This suggests that similar transformations could be applied to this compound to introduce aryl groups at the C2 position.
Phenoxyacetate Moiety Interconversions: The phenoxyacetate portion contains an aromatic ring and an ether linkage, both of which can be sites of reaction.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The phenoxy group is an ortho, para-directing group, meaning incoming electrophiles will preferentially add to positions 2, 4, and 6 of the phenyl ring.
Ether Cleavage: The ether linkage (Ph-O-CH₂) can be cleaved under harsh conditions, for instance, by using strong acids like hydrobromic acid (HBr), to yield a phenol (B47542) and a halo-acetate derivative.
Palladium-Catalyzed C-H Olefination: Research has shown that α-phenoxyacetic acids can undergo palladium-catalyzed C–H olefination at either the ortho- or meta-positions, depending on the directing group and ligands used. nih.gov This modern synthetic method allows for the direct installation of vinyl groups onto the phenyl ring, providing a pathway to further elaborated structures. nih.gov
Photochemical Activation and Rearrangement Mechanisms
While specific photochemical studies on this compound are not extensively documented, the reactivity can be inferred from its constituent functional groups.
Photo-Fries Rearrangement: The phenoxyacetate portion of the molecule is an aryl ester, making it a candidate for the photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com Upon UV irradiation, the ester can undergo homolytic cleavage of the O-acyl bond to form a radical pair (a phenoxy radical and an acyl radical) within a solvent cage. wikipedia.orgacs.org This radical pair can then recombine via electrophilic aromatic substitution at the ortho and para positions of the phenoxy ring, yielding hydroxy aryl ketone products (2-acetylphenol and 4-acetylphenol derivatives). wikipedia.orgschenautomacao.com.br This reaction provides a pathway to rearrange the core skeleton under photochemical conditions.
Piperidine Photochemistry: Piperidine derivatives can also be photochemically active.
Photoredox Catalysis: As mentioned, photoredox catalysis can activate α-amino C-H bonds for functionalization. acs.orgescholarship.org This light-mediated process could enable epimerization or the introduction of new substituents on the piperidine ring. escholarship.org
Ring Opening: Under certain photooxidation conditions, using a photosensitizer like Methylene (B1212753) Blue, N-substituted piperidines can undergo ring cleavage to form acyclic aminoaldehydes. researchgate.net This represents a more destructive transformation pathway that deconstructs the heterocyclic core.
Reactions Involving C-H Activation and Functionalization
The direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. This compound possesses several types of C-H bonds that could be targeted for such transformations.
Piperidine Ring α-C-H Bonds: The C-H bonds at the C2 and C6 positions of the piperidine ring are activated by the adjacent nitrogen atom. These sites are prime targets for functionalization. Strategies employing photoredox catalysis or transition-metal catalysis (e.g., using ruthenium) have been developed for the α-arylation and α-alkylation of N-methylpiperidine. acs.orgsigmaaldrich.comresearchgate.net
N-Methyl Group C-H Bonds: The C-H bonds of the N-methyl group can also be activated. For example, ruthenium(II) catalysts have been shown to mediate sp³ C-H bond activation and subsequent C(3)-alkylation of cyclic amines, which could be applicable here. sigmaaldrich.com
Aromatic C-H Bonds: The phenoxy group's aromatic ring offers multiple C-H bonds for functionalization. Palladium-catalyzed methods, in particular, have been developed for the ortho- and meta-C–H olefination of α-phenoxyacetic acid derivatives, demonstrating the feasibility of selectively functionalizing these positions. nih.gov These reactions are significant as they offer regioselectivity that is often complementary to classical electrophilic substitution. nih.gov
Table 2: Potential C-H Functionalization Sites
| Moiety | Position | Potential Reaction | Catalyst/Reagent Type |
|---|---|---|---|
| Piperidine Ring | C2, C6 (α-amino) | Arylation, Alkylation | Photoredox, Ruthenium, Rhodium |
| Piperidine Ring | N-CH₃ | Alkylation | Ruthenium |
| Phenoxyacetate | Ortho, Meta | Olefination | Palladium |
| Phenoxyacetate | Ortho, Para | Halogenation, Nitration | Electrophilic Reagents |
Multi-Component Reactions for Structural Diversification (e.g., Passerini Adduct Formation)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The Passerini three-component reaction (P-3CR) is a classic MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org
While this compound itself is not a direct substrate for the Passerini reaction, its precursors can be utilized to generate a diverse library of related structures.
Phenoxyacetic Acid as the Carboxylic Acid Component: Phenoxyacetic acid can serve as the acid component in a Passerini reaction. nih.gov By reacting it with various aldehydes/ketones and isocyanides, a wide range of α-(phenoxyacetoxy) carboxamides can be synthesized. nih.govresearchgate.net
1-Methyl-4-piperidone as the Carbonyl Component: The corresponding ketone, 1-methyl-4-piperidone, can be used as the carbonyl component. wikipedia.orgnih.gov Reacting it with different carboxylic acids and isocyanides would generate a library of compounds where the piperidine moiety is linked to a new α-acyloxy carboxamide framework.
This approach allows for rapid structural diversification around the core motifs of the title compound, enabling the exploration of structure-activity relationships in medicinal chemistry programs.
Table 3: Example of a Passerini Reaction for Structural Diversification
| Carbonyl Component | Carboxylic Acid | Isocyanide | Product |
|---|---|---|---|
| 1-Methyl-4-piperidone | Benzoic Acid | tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)-1-methylpiperidin-4-yl benzoate |
| Formaldehyde | Phenoxyacetic Acid | Cyclohexyl isocyanide | 2-(Cyclohexylcarbamoyl)methyl phenoxyacetate |
Applications in Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Organic Molecules
The 1-methylpiperidine (B42303) moiety is a prevalent structural feature in a multitude of biologically active compounds and natural products. The presence of the tertiary amine and the ester linkage in 1-Methylpiperidin-4-yl phenoxyacetate (B1228835) offers multiple reactive sites for elaboration into more complex molecular architectures.
The piperidine (B6355638) ring can undergo various transformations. For instance, the nitrogen atom can be quaternized to introduce new substituents. journalagent.com The carbon atoms of the ring, particularly those adjacent to the nitrogen, can be functionalized through oxidation or deprotonation-alkylation strategies. researchgate.net While direct examples involving 1-Methylpiperidin-4-yl phenoxyacetate are not extensively documented, the principles of piperidine chemistry suggest its potential in constructing intricate molecular frameworks. For example, derivatives of N-methylpiperidine have been utilized in the synthesis of analgesic compounds. journalagent.com
The phenoxyacetate portion of the molecule also provides a handle for further synthetic modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. These transformations open up avenues for chain extension and the introduction of new functional groups. The aromatic ring of the phenoxy group is also susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the properties of the final molecule. The synthesis of various phenoxy acetic acid derivatives with potential anti-mycobacterial activity highlights the synthetic tractability of this molecular fragment. nih.gov
A hypothetical synthetic route starting from this compound to a more complex target molecule could involve the initial hydrolysis of the ester, followed by amide coupling with a desired amine. Subsequently, the piperidine ring could be functionalized to introduce additional complexity. The modular nature of this starting material makes it an attractive precursor for combinatorial synthesis approaches.
Scaffold for Derivatization in Medicinal Chemistry (Focusing on Chemical Transformations)
In medicinal chemistry, a scaffold is a core chemical structure upon which various substituents are attached to create a library of related compounds for biological screening. The this compound structure is an ideal scaffold due to its drug-like properties and the presence of multiple points for diversification. The piperidine ring is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. nih.govresearchgate.net
Chemical transformations that can be performed on this scaffold to generate a diverse library of compounds include:
Amide Formation: Hydrolysis of the ester to the carboxylic acid, followed by coupling with a diverse range of amines, is a common and robust method for generating a large library of amides. This transformation is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
Ester Modification: Transesterification with different alcohols can yield a variety of esters with altered steric and electronic properties.
N-Demethylation and Re-alkylation: The methyl group on the piperidine nitrogen can be removed and replaced with other alkyl or functionalized groups to probe the importance of this substituent for biological activity.
Ring Functionalization: As mentioned previously, the piperidine ring itself can be functionalized. For instance, oxidation can introduce hydroxyl groups or carbonyl functionalities. researchgate.net
Aromatic Substitution: The phenoxy ring can be substituted at various positions (ortho, meta, para) with a wide array of functional groups such as halogens, nitro groups, or alkyl chains to explore their effect on target binding and selectivity.
The derivatization of phenoxy acids has been explored to optimize molecular and pharmacokinetic properties in silico, demonstrating the potential for modifying this part of the scaffold to achieve desired drug-like characteristics. saudijournals.com
| Transformation | Reagents and Conditions | Potential for Diversification |
| Ester Hydrolysis | Aqueous base (e.g., LiOH, NaOH) or acid (e.g., HCl) | Provides a carboxylic acid intermediate for further reactions. |
| Amide Coupling | Carboxylic acid, an amine, and a coupling agent (e.g., DCC, EDC, HATU) | A vast number of commercially available amines can be used. |
| Transesterification | An alcohol and an acid or base catalyst | A wide variety of alcohols can be employed. |
| Aromatic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group for further functionalization. |
| Aromatic Halogenation | X₂ (e.g., Br₂, Cl₂) and a Lewis acid catalyst | Introduction of halogen atoms to modulate electronic properties. |
Role as a Molecular Probe for Chemical Systems (e.g., Radiolabeled Probes for Receptor Binding Studies)
Molecular probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target, such as a receptor or enzyme, and report on that interaction, often through a detectable signal like radioactivity or fluorescence. The this compound scaffold is a suitable starting point for the development of such probes.
A notable example is the development of a radioiodinated derivative, 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP), which was investigated as a molecular probe for the muscarinic receptor. nih.gov In this case, the core 1-methylpiperidin-4-yl structure is retained, while the phenoxyacetate portion is significantly modified to incorporate a radioisotope of iodine (¹²⁵I). This allows for sensitive detection of the probe's binding to its target receptor. The study demonstrated that the stereoisomers of IPIP exhibited different selectivities for muscarinic receptor subtypes, highlighting the importance of stereochemistry in probe design. nih.gov
The development of such probes involves several key steps:
Lead Identification: Starting with a molecule known to have some affinity for the target of interest.
Structural Modification: Introducing a functional group that can be labeled with a radioisotope or a fluorescent tag. This modification should ideally not significantly disrupt the binding of the molecule to its target.
Radiolabeling/Fluorophore Conjugation: The chemical reaction to incorporate the detectable label. For radioiodination, this often involves the reaction of a precursor with a source of radioactive iodide. nih.gov
In Vitro and In Vivo Evaluation: Testing the probe's affinity, selectivity, and pharmacokinetic properties to validate its utility for studying the target in biological systems. nih.govnih.gov
The this compound scaffold provides a robust framework that can be systematically modified to develop new molecular probes for a variety of biological targets.
Development of High-Throughput Synthesis and Screening Platforms
High-throughput synthesis (HTS) and screening are crucial components of modern drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds. acs.org The principles of combinatorial chemistry are often employed, where a core scaffold is reacted with a set of diverse building blocks to generate a library of related molecules.
The this compound molecule is well-suited for inclusion in HTS platforms for several reasons:
Modular Design: As discussed, the molecule has distinct and readily modifiable components (the piperidine ring and the phenoxyacetate group).
Amenability to Parallel Synthesis: The chemical reactions used to derivatize this scaffold, such as amide bond formation and esterification, are generally robust and can be performed in parallel in multi-well plates.
Drug-like Properties: The scaffold possesses physicochemical properties that are generally favorable for drug candidates, making the resulting library more likely to contain biologically active compounds.
In a typical high-throughput synthesis workflow, a solution of this compound (or its hydrolyzed carboxylic acid form) would be dispensed into the wells of a microtiter plate. Then, a diverse set of reactants (e.g., various amines for amide formation) would be added to each well, along with the necessary reagents and catalysts. After the reactions are complete, the resulting library of compounds can be directly screened for biological activity without the need for extensive purification of each individual compound.
Structure Reactivity Relationships and Stereochemical Aspects
Influence of Stereoisomerism on Chemical Reactions and Interactions
The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is fundamental to understanding the behavior of 1-Methylpiperidin-4-yl phenoxyacetate (B1228835). The presence of a chiral center, which in this case can arise from substitution on the phenoxyacetate or piperidine (B6355638) ring, gives rise to enantiomers—non-superimposable mirror images of each other.
The differential interaction of stereoisomers with other chiral molecules, such as enzymes and receptors in a biological system, is a well-established principle. While direct studies on the stereoisomers of 1-Methylpiperidin-4-yl phenoxyacetate are not extensively documented in publicly available literature, valuable insights can be drawn from structurally analogous compounds. For instance, research on 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP), a molecule with a similar piperidine ester backbone, has demonstrated significant differences in the biological activity of its stereoisomers. nih.gov
In the case of IPIP, the (R)-isomers and (S)-isomers exhibit distinct binding affinities and selectivities for muscarinic receptor subtypes. The (R)-isomers showed a notable selectivity for the M1 receptor subtype over the M2 subtype, whereas the (S)-isomers were found to be non-subtype selective. nih.govmsudenver.edu This highlights the critical role of stereochemistry in molecular recognition. Such findings strongly suggest that the enantiomers of this compound, if synthesized or separated, would likely exhibit different rates and selectivities in stereospecific reactions and interactions.
The separation of enantiomers is a crucial step in studying their individual properties. Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly employed for the resolution of racemic mixtures of piperidine-containing compounds and other chiral pharmaceuticals.
Elucidation of Reaction Stereoselectivity
Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over another. In the context of this compound, this could manifest in reactions such as its synthesis or its hydrolysis. For example, the esterification reaction to form this compound from 1-methylpiperidin-4-ol (B91101) and phenoxyacetic acid could be catalyzed by a chiral catalyst to favor the formation of one enantiomer.
The stereochemical outcome of a reaction is often dictated by the reaction mechanism and the steric and electronic environment of the transition state. In enzymatic reactions, the highly specific three-dimensional structure of the enzyme's active site often leads to high stereoselectivity. The hydrolysis of an ester like this compound by a lipase, for instance, would likely proceed with a high degree of enantioselectivity, favoring one enantiomer over the other.
While specific data on the reaction stereoselectivity of this compound is scarce, studies on the enzymatic hydrolysis of related esters provide a strong basis for what to expect. For example, the hydrolysis of various esters catalyzed by lipases is a widely studied and classic example of a stereoselective transformation.
Impact of Substituent Effects on Reactivity
The reactivity of the ester group in this compound is significantly influenced by the electronic properties of substituents on the phenoxy ring. These effects can be broadly categorized as inductive effects and resonance effects. Electron-withdrawing groups and electron-donating groups on the aromatic ring can alter the electron density at the carbonyl carbon of the ester, thereby affecting its susceptibility to nucleophilic attack.
The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It relates the rate constant of a reaction to the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.
Studies on the hydrolysis of substituted phenyl esters, such as phenyl benzoates, provide a clear illustration of these principles. In the alkaline hydrolysis of these esters, the reaction is facilitated by electron-withdrawing substituents on the phenyl ring, resulting in a positive ρ value. This is because these substituents stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate formed during the reaction.
The following table illustrates the Hammett substituent constants for various groups, which can be used to predict their effect on the reactivity of the phenoxyacetate moiety.
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OH | 0.12 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from various compilations of Hammett constants.
The reactivity of this compound can be fine-tuned by introducing different substituents onto the phenyl ring. For instance, a nitro group (-NO₂) at the para position would significantly increase the rate of hydrolysis compared to an unsubstituted ring, while a methoxy (B1213986) group (-OCH₃) would decrease the rate.
Quantitative Structure-Activity Relationship (QSAR) studies on related piperidine-containing compounds have further demonstrated the importance of electronic, steric, and hydrophobic properties in determining biological activity. These studies often use molecular descriptors to correlate the chemical structure with biological endpoints, providing a powerful approach for the rational design of new molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methylpiperidin-4-yl phenoxyacetate, and how are intermediates purified?
- Methodological Answer : A common synthesis involves reacting 1-methyl-4-piperidone with phenoxyacetic acid derivatives under reductive amination conditions. For example, intermediates like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (structurally analogous) are synthesized via nucleophilic substitution, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient) . Final products are characterized via -NMR (e.g., δ 1.2–1.4 ppm for piperidine methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign piperidine ring protons (e.g., axial/equatorial H-2, H-6) and phenoxyacetate methylene signals.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks.
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. How can researchers optimize reaction yields for piperidine derivatives like this compound?
- Methodological Answer : Key factors include:
- Catalyst Selection : Use Pd/C or Raney Ni for reductive amination steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.
- Temperature Control : Maintain 50–70°C to avoid side reactions like N-alkylation over O-alkylation .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine ring of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on single crystals grown via vapor diffusion.
- Structure Refinement : Apply SHELXL-97 for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Cremer-Pople parameters (e.g., puckering amplitude , phase angle ) quantify ring non-planarity (e.g., chair vs. boat conformers) .
- Validation : Check R-factor convergence (< 0.05) and electron density maps for omitted regions .
Q. What experimental designs are suitable for studying the pharmacological interactions of this compound with CNS targets?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding : Compete with -ligands (e.g., σ-1 receptor antagonists) in HEK293 membranes.
- Functional Assays : Measure cAMP modulation via BRET sensors in transfected cells.
- Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., docking scores < -7.0 kcal/mol suggest high affinity) .
Q. How should researchers address contradictions in reported bioactivity data for piperidine derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH).
- Meta-Analysis : Use tools like RevMan to pool IC values across studies, adjusting for batch effects.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., phenoxy vs. benzyl groups) to identify outliers .
Q. What strategies enable enantioselective synthesis of this compound analogs?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during reductive amination.
- Chiral HPLC : Separate enantiomers on Chiralpak IA columns (hexane/isopropanol, 90:10).
- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
